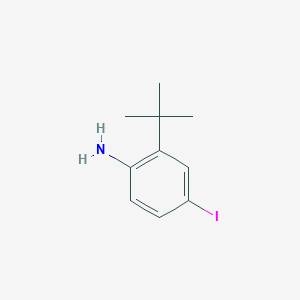

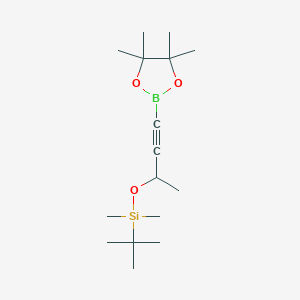

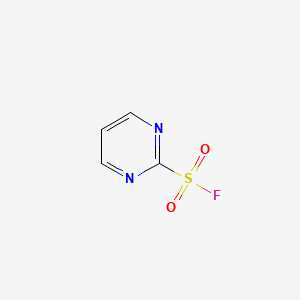

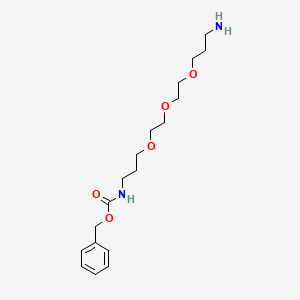

![molecular formula C13H20Cl2N2 B1280912 1-[(2E)-3-苯基丙-2-烯-1-基]哌嗪二盐酸盐 CAS No. 88185-31-3](/img/structure/B1280912.png)

1-[(2E)-3-苯基丙-2-烯-1-基]哌嗪二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multiple steps, including condensation reactions, cyclization, and substitution reactions. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Similarly, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine includes alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis . These methods could potentially be adapted for the synthesis of "1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR , and the complete NMR assignments for a dihydrochloride salt of a piperazine derivative were made using DEPT, H-H COSY, HMQC, and HMBC techniques . These methods would be applicable for analyzing the molecular structure of "1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride."

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their functional groups. The papers describe reactions such as Mannich’s reaction , the action of piperazine with dibasic acid chlorides , and aminolysis . These reactions are crucial for modifying the piperazine core to achieve desired pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The solid-state structure of a piperazine derivative was found to be strongly hydrogen-bonded . The hydrochloride salts of piperazine derivatives are typically more soluble in water, which is relevant for their pharmacological evaluation. The papers do not provide detailed physical property data, but such properties are typically assessed using standard analytical techniques in chemistry.

科学研究应用

药理学评估

Kumar 等人 (2017) 的一项研究合成了一系列新型 1-[(2E)-3-苯基丙-2-烯-1-基]哌嗪衍生物,并评估了它们的抗抑郁和抗焦虑活性。这项研究表明在心理健康治疗中的潜在应用 (Kumar 等人,2017)。

化学合成和应用

Shakhmaev 等人 (2016) 探索了氟桂利嗪的合成,其中包括 1-[(2E)-3-苯基丙-2-烯-1-基]哌嗪,突出了其在工业生产和医疗应用(如治疗偏头痛和癫痫)中的用途 (Shakhmaev 等人,2016)。

晶体学分析

Jasinski 等人 (2011) 的研究对肉桂嗪(一种与 1-[(2E)-3-苯基丙-2-烯-1-基]哌嗪相关的化合物)进行了晶体学分析,深入了解了其分子结构和进一步化学研究的潜力 (Jasinski 等人,2011)。

抗癌潜力

Yurttaş 等人 (2014) 对带有哌嗪酰胺部分的 1,2,4-三嗪衍生物(包括类似于 1-[(2E)-3-苯基丙-2-烯-1-基]哌嗪的化合物)的研究发现,对乳腺癌细胞具有有希望的抗增殖作用 (Yurttaş 等人,2014)。

降脂活性

Ashton 等人 (1984) 合成了一系列哌嗪,包括 1-[(2E)-3-苯基丙-2-烯-1-基]哌嗪的衍生物,并评估了它们降低血清脂质水平的潜力,表明在治疗高脂血症中发挥作用 (Ashton 等人,1984)。

受体的变构增强剂

Romagnoli 等人 (2008) 合成并评估了 1-[(2E)-3-苯基丙-2-烯-1-基]哌嗪的衍生物作为 A1 腺苷受体的潜在变构增强剂,指出了其在受体调节中的应用 (Romagnoli 等人,2008)。

作用机制

While the specific mechanism of action for “1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride” is not available, it’s worth noting that piperazine compounds generally mediate their anthelmintic action by paralyzing parasites . Piperazine is a GABA receptor agonist, and it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;;/h1-7,14H,8-12H2;2*1H/b7-4+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCFTTDNUVTMRS-RDRKJGRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC=CC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C/C=C/C2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

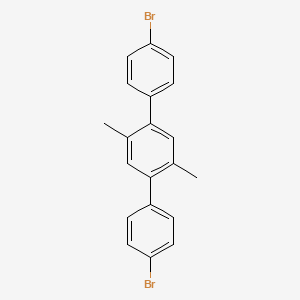

![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)